Fmoc-L-Glu(tBu)-NH2

Descripción general

Descripción

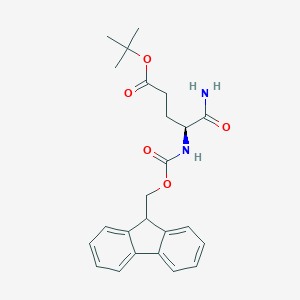

Fmoc-L-Glu(tBu)-NH2, also known as N-alpha-Fmoc-L-glutamic acid alpha-t-butyl ester, is a selectively protected amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a tert-butyl (tBu) ester protecting the carboxyl side chain. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable building block in the synthesis of complex peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Glu(tBu)-NH2 typically involves the protection of L-glutamic acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc-chloride in the presence of a base such as sodium carbonate. The carboxyl side chain is then protected by esterification with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of the compound.

Análisis De Reacciones Químicas

Deprotection of the Fmoc Group

The Fmoc group is base-labile and removed under mild basic conditions to expose the α-amino group for peptide chain elongation.

- Mechanism : Base-induced β-elimination cleaves the Fmoc group, forming a dibenzofulvene intermediate trapped by piperidine .

- Stability : The tBu ester and α-amide remain intact under these conditions .

Cleavage of the γ-tert-Butyl Ester

The γ-carboxylic acid tBu ester is acid-labile , removed under strongly acidic conditions to unmask the carboxylic acid group.

| Reagent | Conditions | Time | Compatibility |

|---|---|---|---|

| TFA/DCM (95:5) | 0°C → RT | 1–2 h | Compatible with Wang/Rink resins |

| 50% TFA in DCM | RT | 1 h | Rapid deprotection for labile sequences |

- Selectivity : The tBu group is cleaved without affecting the α-amide bond .

- Side Reactions : Trityl (Trt) and Boc groups may require extended cleavage times .

Side Reactions and Mitigation

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Peptide Synthesis

Fmoc-L-Glu(tBu)-NH2 is integral in the synthesis of bioactive peptides. It serves as a building block in the development of peptide-based drugs, particularly those targeting metabolic disorders. For instance, research has demonstrated its use in synthesizing glucagon-like peptide-1 (GLP-1) receptor agonists aimed at treating diabetes and obesity. The ability to create stable and functional peptides makes this compound invaluable in pharmaceutical development .

Case Study: Dual Agonists

Recent studies have highlighted the synthesis of dual agonists using this compound, showcasing its role in enhancing therapeutic efficacy for metabolic diseases. In one study, researchers synthesized a long-acting GLP-1/Y2 receptor dual agonist, demonstrating improved pharmacological profiles compared to existing treatments .

Biochemical Research

Protein Engineering

The compound is also employed in protein engineering, where it aids in the creation of modified proteins with enhanced stability and activity. Its use as a traceless linker allows for the attachment of various functional groups without leaving residual protective groups that could interfere with protein function .

Case Study: Aza-Glycine Stabilization

In research focusing on triple-helical structures stabilized by aza-glycine residues, this compound was utilized to create stable peptide constructs that mimic collagen. This application illustrates its significance in developing biomaterials for tissue engineering and regenerative medicine .

Materials Science

Polymer Chemistry

this compound is employed in the synthesis of functionalized polymers. By incorporating this amino acid into polymer backbones, researchers can create materials with specific properties suitable for drug delivery systems or responsive materials. The versatility of Fmoc protection allows for selective deprotection strategies that enable complex polymer architectures .

Analytical Techniques

Mass Spectrometry and Chromatography

The compound's role extends to analytical chemistry, where it is used as a standard in mass spectrometry and chromatography techniques for peptide analysis. Its distinct mass and retention behavior facilitate the identification and quantification of peptides in complex mixtures .

Summary Table of Applications

| Application Area | Description | Example Studies |

|---|---|---|

| Pharmaceutical | Synthesis of bioactive peptides and drugs | Development of GLP-1 receptor agonists for diabetes treatment |

| Biochemical Research | Protein engineering and stabilization of peptide structures | Creation of aza-glycine stabilized triple helices mimicking collagen |

| Materials Science | Functionalized polymers for drug delivery systems | Synthesis of responsive materials using this compound |

| Analytical Techniques | Standards for mass spectrometry and chromatography | Use as a standard for peptide identification |

Mecanismo De Acción

The mechanism of action of Fmoc-L-Glu(tBu)-NH2 is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The tBu ester protects the carboxyl side chain, allowing for selective deprotection and functionalization at specific stages of synthesis. The compound does not have a direct biological target or pathway but facilitates the synthesis of biologically active peptides and proteins.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butoxycarbonyl (Boc) group protecting the side chain amino group.

Fmoc-Gln(Trt)-OH: Fmoc-protected glutamine with a trityl (Trt) group protecting the side chain amide group.

Fmoc-Tyr(tBu)-OH: Fmoc-protected tyrosine with a tBu group protecting the phenolic hydroxyl group.

Uniqueness

Fmoc-L-Glu(tBu)-NH2 is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it particularly valuable in the synthesis of branched peptides, cyclic peptides, and other complex peptide structures.

Actividad Biológica

Fmoc-L-Glu(tBu)-NH2, or Fmoc-L-glutamic acid-O-tert-butyl amine, is a derivative of glutamic acid that plays a significant role in peptide synthesis and various biological applications. This article explores its chemical properties, biological activities, and implications in research and medicine.

This compound is characterized by the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a tert-butyl (tBu) ester on the side chain. These modifications enhance the stability of the compound during synthesis and facilitate its use in solid-phase peptide synthesis (SPPS).

Structure

- Molecular Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : 345.46 g/mol

- CAS Number : 71989-18-9

The mechanism of action for this compound primarily involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group, allowing for selective coupling reactions, while the tBu group protects the hydroxyl side chain, ensuring proper peptide formation without undesired side reactions .

Applications in Peptide Synthesis

This compound is widely used in peptide synthesis due to its compatibility with various coupling reagents like HBTU and DIC. It allows for the incorporation of glutamic acid residues, which are crucial for the biological activity of many peptides and proteins .

Biological Studies and Findings

- Role in Protein Interactions : Research indicates that peptides synthesized with this compound can be used to study protein-protein interactions and enzyme-substrate dynamics. For instance, studies have demonstrated that glutamic acid residues can enhance solubility and stability in peptide constructs .

- Therapeutic Applications : Peptides containing this compound have been explored for their potential in drug development, particularly targeting specific biological pathways. The compound has been utilized in creating therapeutic peptides that can interact with receptors or enzymes involved in disease processes .

- Supramolecular Chemistry : Recent studies have shown that this compound can participate in supramolecular gel formation, which has implications for drug delivery systems and biomaterials . The ability to form stable structures enhances its utility in biomedical applications.

Case Study 1: Peptide-Based Drug Development

A study focused on synthesizing a peptide using this compound aimed at targeting cancer cell receptors. The resultant peptide demonstrated enhanced binding affinity compared to its non-modified counterparts, showcasing the importance of glutamic acid in receptor-ligand interactions.

Case Study 2: Supramolecular Gels

In another investigation, researchers utilized this compound to create a supramolecular gel system that could encapsulate drugs. The gel's properties were evaluated for release kinetics and stability, indicating potential for controlled drug delivery applications.

Comparative Analysis

| Compound | Functionality | Biological Activity |

|---|---|---|

| This compound | Peptide synthesis, drug development | Enhances solubility, receptor binding |

| Fmoc-Lys-OH | Basic amino acid for peptide synthesis | Important for positive charge |

| Fmoc-Ser-OH | Hydroxyl-containing amino acid | Involved in hydrogen bonding |

Propiedades

IUPAC Name |

tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451961 | |

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104090-92-8 | |

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.